(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone
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Overview
Description
(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a hydroxypyridine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . The reaction conditions are generally mild, making it a preferred method for synthesizing such compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Petasis reaction can be scaled up, and the use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and hydroxypyridine moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Hydroxypyridine derivatives: Compounds containing hydroxypyridine moieties are also studied for their biological activities and chemical properties.
Uniqueness
(2-(4-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its combination of a pyrrolidine ring and a hydroxypyridine moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C16H16N2O2/c19-12-6-8-18-15(9-12)13-3-1-2-4-14(13)16(20)11-5-7-17-10-11/h1-4,6,8-9,11,17H,5,7,10H2,(H,18,19) |
InChI Key |
QWIWHRUPUSVHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=O)C=CN3 |
Origin of Product |
United States |
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